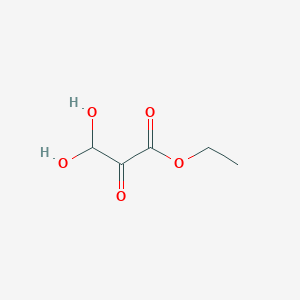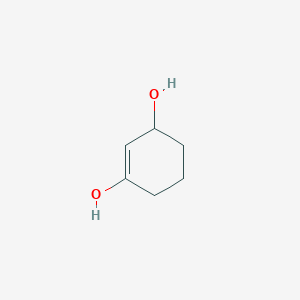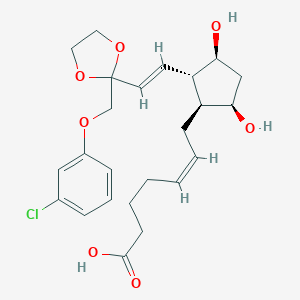
Glystrophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glystrophan is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nootropic agents, which are known for their ability to enhance cognitive function. Glystrophan has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In
Mechanism Of Action
The exact mechanism of action of Glystrophan is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function.
Biochemical And Physiological Effects
Glystrophan has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Glystrophan in lab experiments is its ability to improve cognitive function, which can be useful in studying the effects of various compounds on cognitive function. However, one limitation is that the exact mechanism of action of Glystrophan is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Glystrophan. One area of research could focus on further investigating the neuroprotective effects of Glystrophan and its potential in the treatment of neurodegenerative diseases. Another area of research could focus on the development of more effective synthesis methods for Glystrophan. Additionally, research could focus on identifying the exact mechanism of action of Glystrophan and how it interacts with other compounds in the brain.
Synthesis Methods
Glystrophan is synthesized through a multi-step process that involves the reaction of 2-oxo-1,3-dioxolane with 2-bromo-4-methylphenol. This reaction yields 2-(2-bromo-4-methylphenoxy)-1,3-dioxolane, which is further reacted with methylamine to produce Glystrophan.
Scientific Research Applications
Glystrophan has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the neuroprotective effects of Glystrophan on rat brain cells exposed to oxidative stress. The results showed that Glystrophan was able to protect the cells from damage caused by oxidative stress.
Another study investigated the potential of Glystrophan in the treatment of Alzheimer's disease. The study found that Glystrophan was able to improve cognitive function in mice with Alzheimer's disease and reduce the accumulation of amyloid-beta plaques in the brain.
properties
CAS RN |
131349-68-3 |
|---|---|
Product Name |
Glystrophan |
Molecular Formula |
C24H31ClO7 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
InChI Key |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
Isomeric SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Canonical SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
synonyms |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



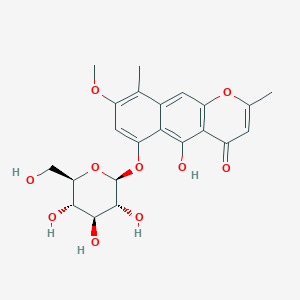

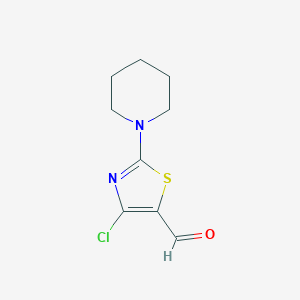
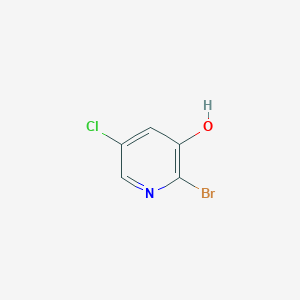


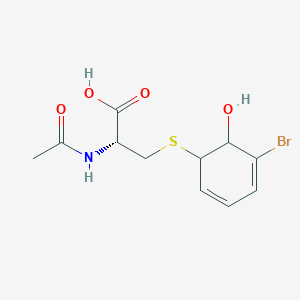

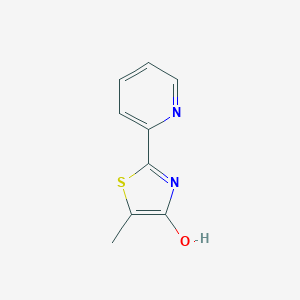
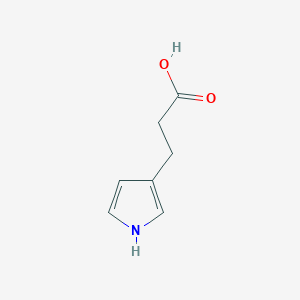
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
